molecular formula C32H56O4 B12681698 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate CAS No. 81984-09-0

4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate

Cat. No.: B12681698
CAS No.: 81984-09-0
M. Wt: 504.8 g/mol
InChI Key: XSNAAKOWKQPCSO-WUKNDPDISA-N
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Description

4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C32H56O4 and a molecular weight of 504.8 g/mol. It is also known by its IUPAC name, (E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves several steps. The primary synthetic route includes the esterification of butanedioic acid with octadecenyl alcohol in the presence of a catalyst . The reaction conditions typically involve heating the reactants under reflux with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.

Scientific Research Applications

4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

4-(Decahydro-2-naphthyl) hydrogen 2-octadecenylsuccinate can be compared with similar compounds such as:

    Butanedioic acid, octadecenyl ester: This compound shares a similar ester functional group but differs in its molecular structure.

    Decahydronaphthalene derivatives: These compounds have a similar decahydronaphthalene core but differ in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties .

Properties

CAS No.

81984-09-0

Molecular Formula

C32H56O4

Molecular Weight

504.8 g/mol

IUPAC Name

(E)-2-[2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yloxy)-2-oxoethyl]icos-4-enoic acid

InChI

InChI=1S/C32H56O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29(32(34)35)26-31(33)36-30-24-23-27-20-18-19-21-28(27)25-30/h16-17,27-30H,2-15,18-26H2,1H3,(H,34,35)/b17-16+

InChI Key

XSNAAKOWKQPCSO-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC2CCCCC2C1)C(=O)O

Origin of Product

United States

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